Methyl 5-bromo-2-methylpentanoate

Physical Chemistry Organic Synthesis Distillation

Methyl 5-bromo-2-methylpentanoate (CAS: 857479-89-1) is a brominated aliphatic ester of the molecular formula C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol. This compound is a clear, colorless to brown liquid at room temperature, exhibiting slight water solubility (2.1 g/L at 25 °C) and a density of 1.3±0.1 g/cm³.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Cat. No. B12098160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methylpentanoate
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC(CCCBr)C(=O)OC
InChIInChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3
InChIKeyNFWYCLOPRIAQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-methylpentanoate: Technical Grade Bromoester for Targeted Organic Synthesis


Methyl 5-bromo-2-methylpentanoate (CAS: 857479-89-1) is a brominated aliphatic ester of the molecular formula C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol . This compound is a clear, colorless to brown liquid at room temperature, exhibiting slight water solubility (2.1 g/L at 25 °C) and a density of 1.3±0.1 g/cm³ [1]. As a primary alkyl bromide derivative, it serves as a versatile electrophilic building block in organic synthesis, predominantly undergoing nucleophilic substitution (SN2) reactions . Its defining structural feature is the 2-methyl substitution adjacent to the ester carbonyl, which introduces steric and electronic effects that differentiate its reactivity profile and physical properties from simpler linear bromoesters [2].

Why Methyl 5-bromo-2-methylpentanoate Cannot Be Interchanged with Other Bromoesters


In procurement and research contexts, substituting Methyl 5-bromo-2-methylpentanoate with a more common bromoester, such as Methyl 5-bromopentanoate or a regioisomer like Methyl 2-bromo-2-methylpentanoate, is chemically unsound due to distinct differences in physical properties, reactivity, and stereoelectronic environment. The 2-methyl branch in Methyl 5-bromo-2-methylpentanoate is not a trivial substituent; it alters the compound's boiling point, density, and the steric hindrance around the ester carbonyl, which directly impacts reaction kinetics and selectivity in SN2 pathways . Furthermore, the position of the bromine atom (omega vs. alpha) dictates its role in synthesis; a terminal bromine is ideally suited for chain extension, while an alpha-bromine is more commonly used in enolate alkylations or Reformatsky-type reactions [1]. The following quantitative evidence establishes the unique identity and performance of Methyl 5-bromo-2-methylpentanoate relative to its closest analogs.

Quantitative Differentiation Guide: Methyl 5-bromo-2-methylpentanoate vs. Key Comparators


Comparative Volatility: Boiling Point Distinction from Methyl 5-bromopentanoate

The boiling point of Methyl 5-bromo-2-methylpentanoate is significantly higher than that of the non-methylated analog, Methyl 5-bromopentanoate. This difference is critical for purification strategies and for predicting behavior under thermal reaction conditions .

Physical Chemistry Organic Synthesis Distillation

Density Variation: Impact of 2-Methyl Substitution on Liquid Handling

The introduction of a 2-methyl group into the pentanoate backbone lowers the liquid density relative to the unbranched comparator, Methyl 5-bromopentanoate. This has implications for volumetric measurements, mixing, and phase separation in biphasic systems .

Physical Chemistry Formulation Scale-up

Steric Modulation of Reactivity: Omega-Bromo vs. Alpha-Bromo Regioisomer

Methyl 5-bromo-2-methylpentanoate features a primary (1°) alkyl bromide at the omega position, making it an ideal electrophile for SN2 reactions. In contrast, the regioisomer Methyl 2-bromo-2-methylpentanoate contains a tertiary (3°) alpha-bromo center adjacent to a geminal dimethyl group, which renders it unreactive in SN2 pathways due to severe steric hindrance .

Reaction Mechanism Kinetics SN2

Structural Differentiation for Analytical Purity: Molecular Weight vs. Ethyl Ester Analog

The molecular weight of Methyl 5-bromo-2-methylpentanoate provides a distinct analytical marker compared to its ethyl ester analog. This difference is crucial for identity confirmation and purity assessment via mass spectrometry .

Analytical Chemistry Mass Spectrometry Quality Control

Validated Synthetic Utility: Role in Antimetabolite Intermediate Synthesis

Methyl 5-bromo-2-methylpentanoate has a proven, literature-validated role as a key alkylating agent in the synthesis of N5-hydroxy-2-methylornithine, an antimetabolite with antimicrobial activity [1]. This specific application leverages the unique combination of a primary bromide and a 2-methyl-substituted ester.

Medicinal Chemistry Antibiotics Amino Acid Synthesis

Boiling Point Distinction from Ethyl Ester Homolog: Implications for Distillation

The boiling point of Methyl 5-bromo-2-methylpentanoate differs substantially from its ethyl ester homolog, a critical consideration for purification and for selecting a stable form under reaction conditions .

Physical Chemistry Purification Process Chemistry

Targeted Application Scenarios for Methyl 5-bromo-2-methylpentanoate in R&D and Scale-up


Synthesis of 2-Methyl-Substituted Amino Acid Analogs and Peptidomimetics

As demonstrated in the synthesis of N5-hydroxy-2-methylornithine, this bromoester is an essential alkylating agent for constructing the 2-methylpentanoic acid backbone found in specific non-proteinogenic amino acids [1]. Researchers aiming to synthesize analogs of this antimetabolite or other 2-methyl-substituted amino acid derivatives will require this specific bromoester to maintain structural fidelity and biological activity.

Precision Chain Elongation via SN2 Alkylation in Complex Molecule Assembly

The primary alkyl bromide at the omega position makes Methyl 5-bromo-2-methylpentanoate a superior electrophile for SN2-based chain extension reactions compared to alpha-bromo or unbranched analogs . This is particularly valuable in the stepwise construction of long-chain fatty acid derivatives, macrocyclic precursors, or other aliphatic frameworks where a defined 2-methyl substitution pattern is required.

Analytical Method Development and Reference Standard Qualification

The distinct molecular weight (209.08 g/mol) and chromatographic properties (influenced by its specific boiling point of ~202.8 °C at 760 mmHg) [2] allow for its use as a reference standard in analytical method development. It can serve as a marker to confirm the identity and purity of reaction intermediates in LC-MS and GC-MS workflows, particularly when differentiating from its ethyl ester homolog (MW 223.11) or regioisomers.

Building Block for Chiral Auxiliary and Catalyst Ligand Synthesis

The 2-methyl group creates a stereocenter adjacent to the ester carbonyl, providing a chiral handle upon further functionalization. While the compound itself is racemic, it serves as a prochiral building block that can be used to synthesize chiral auxiliaries, ligands for asymmetric catalysis, or as an intermediate in the preparation of enantiomerically enriched pharmaceuticals, where the 2-methyl-5-bromopentanoate motif is a key structural element .

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